![molecular formula C₁₇H₂₇N₃O₃ B1148176 Vildagliptin Impurity A CAS No. 565453-39-6](/img/structure/B1148176.png)
Vildagliptin Impurity A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin Impurity A, also known as N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide, is an impurity of Vildagliptin . Vildagliptin is a new dipeptidyl peptidase-4 (DPP-4) inhibitor that is used as an anti-hyperglycemic agent .
Synthesis Analysis
The synthesis of Vildagliptin Impurity A has been accomplished in a four-step process starting from L-proline . The most widely used method for the assay of vildagliptin is High-Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis
The molecular formula of Vildagliptin Impurity A is C17H27N3O3 . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
Vildagliptin Impurity A is formed under specific pH and temperature conditions, as well as in the presence of some reactive excipients . A novel high-performance liquid chromatography-mass spectrometry method was developed to determine the quantities of pyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline impurities in vildagliptin drug material .Physical And Chemical Properties Analysis
The molecular weight of Vildagliptin Impurity A is 321.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . Other computed properties such as XLogP3-AA, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and Complexity are also provided .Applications De Recherche Scientifique
Development of Patient-Centric Specifications
Vildagliptin impurities, including impurity k, have been studied to develop patient-centric specifications (PCS) for pharmaceutical products. By understanding the safe levels of these impurities, researchers can ensure the quality and safety of vildagliptin tablets .
Understanding Drug Metabolism and Toxicity
The study of Vildagliptin impurity k is crucial in understanding the drug’s metabolism and potential toxicity. This includes determining the no-observed-adverse-effect level (NOAEL) and human equivalent dose (HED) to assess the safety of the drug .
Quality Control in Pharmaceutical Industry
Impurity k is monitored using advanced analytical methods such as UPLC-ESI/Q-TOF MS/MS. This ensures the control of impurities present in vildagliptin, which is vital for the continuous treatment of diabetes mellitus .
Method Development and Validation
Researchers develop and validate methods for the quantification of vildagliptin and its impurities. This includes creating robust, precise, and accurate methods for analysis in the pharmaceutical industry, enhancing drug quality, safety, and effectiveness .
Pharmacopeial Standards Establishment
Vildagliptin impurity k is used to establish pharmacopeial standards. These standards help in the quality control of the active pharmaceutical ingredient (API) and ensure compliance with regulatory requirements .
Spectroscopic Analysis Techniques
Near-infrared reflection spectroscopy is one of the techniques used for the rapid and simple quality control of vildagliptin and its impurities, including impurity k. This method is part of the physicochemical analysis of the drug .
Orientations Futures
The future directions for Vildagliptin Impurity A could involve further studies on its stability, degradation pathways, and the development of new methods for its analysis . Additionally, leveraging metabolism data can be useful for deriving safe levels of degradation impurities and developing patient-centric specifications for impurities .
Propriétés
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJPEBUSBVYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vildagliptin impurity k |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.